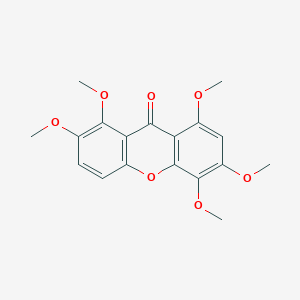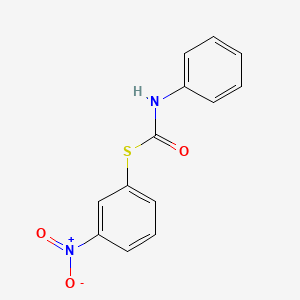
S-(3-Nitrophenyl) phenylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(3-Nitrophenyl) phenylcarbamothioate: is an organic compound that belongs to the class of thiocarbamates It is characterized by the presence of a nitrophenyl group attached to a phenylcarbamothioate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Nitrophenyl) phenylcarbamothioate typically involves the reaction of phenyl isothiocyanate with 3-nitrophenol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiocarbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time. The product is then subjected to purification processes, including distillation and crystallization, to achieve the desired purity levels.
化学反应分析
Types of Reactions: S-(3-Nitrophenyl) phenylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: S-(3-Nitrophenyl) phenylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of thiocarbamate linkages. It is also employed in the study of nucleophilic aromatic substitution reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of thiocarbamates in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to form stable thiocarbamate linkages makes it a valuable tool in drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of S-(3-Nitrophenyl) phenylcarbamothioate involves its interaction with molecular targets through the thiocarbamate linkage. The compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding. The nitrophenyl group enhances the compound’s ability to interact with specific molecular targets, leading to its biological effects .
相似化合物的比较
- Phenyl N-(3-Nitrophenyl)carbamate
- 3-Methyl-4-Nitrophenyl N-(4-(Methylthio)phenyl)carbamate
Comparison: S-(3-Nitrophenyl) phenylcarbamothioate is unique due to the presence of the thiocarbamate linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable reagent in various applications .
属性
CAS 编号 |
64651-85-0 |
|---|---|
分子式 |
C13H10N2O3S |
分子量 |
274.30 g/mol |
IUPAC 名称 |
S-(3-nitrophenyl) N-phenylcarbamothioate |
InChI |
InChI=1S/C13H10N2O3S/c16-13(14-10-5-2-1-3-6-10)19-12-8-4-7-11(9-12)15(17)18/h1-9H,(H,14,16) |
InChI 键 |
RFUCOJNRAFBQME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)SC2=CC=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

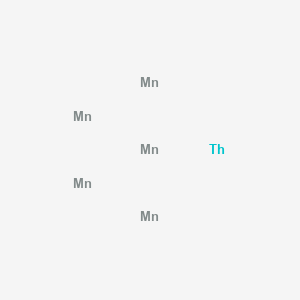
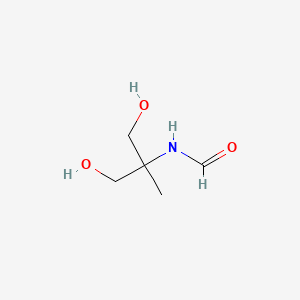
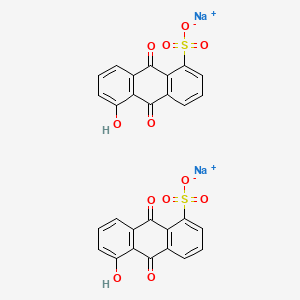

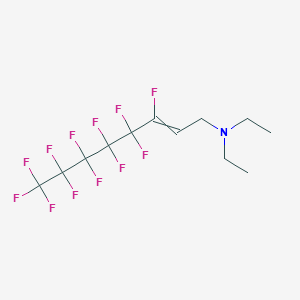

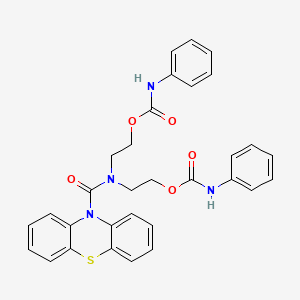
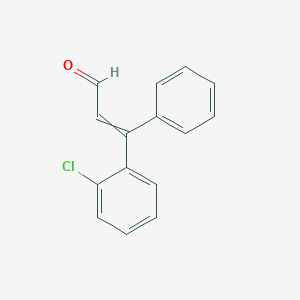
![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)


